Smyrindioloside

Anticancer Cytotoxicity MTT Assay

Psoralen analogs often fail in cell-based assays due to poor aqueous solubility. Smyrindioloside (CAS 87592-77-6), a glucosylated marmesin derivative, resolves this with DMSO solubility of 25 mg/mL-enabling reliable in vitro dosing. • HepG2 IC50: 20 µg/mL, >10-fold more potent than 8-methoxysmyrindiol • Dual anti-inflammatory activity: inhibits TNF-α & IL-6 in macrophage models • ≥98% HPLC purity; supplied with full stereochemical characterization for phenotypic screening & metabolomics reference standards

Molecular Formula C20H24O10
Molecular Weight 424.4 g/mol
CAS No. 87592-77-6
Cat. No. B017310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSmyrindioloside
CAS87592-77-6
Molecular FormulaC20H24O10
Molecular Weight424.4 g/mol
Structural Identifiers
SMILESCC(C)(C1C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C20H24O10/c1-20(2,30-19-17(26)16(25)15(24)12(7-21)29-19)18-14(23)9-5-8-3-4-13(22)27-10(8)6-11(9)28-18/h3-6,12,14-19,21,23-26H,7H2,1-2H3/t12-,14-,15-,16+,17-,18+,19+/m1/s1
InChIKeyKLPNFWKZLQAVTH-LDCXIIFCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Smyrindioloside Overview


Smyrindioloside (CAS:87592-77-6), a natural product isolated from the bark of Streblus indicus [1], is a member of the psoralen class of organic compounds, characterized by a furanocoumarin core (7H-furo[3,2-g]chromen-7-one) glycosylated with a beta-D-glucopyranosyl moiety [2]. It is chemically defined as (2S,3R)-3-hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one with a molecular formula of C20H24O10 and a molecular weight of 424.40 g/mol [2]. This compound has been detected in various plant sources including Heracleum candicans, Glehnia littoralis, Smyrnopsis aucheri, and Angelica archangelica [2] [3], and has shown potential as a biomarker for consumption of fats and oils, green vegetables, and herbs and spices [4].

Smyrindioloside vs. Generic Analogs


In-class compounds like Marmesin, Nodakenetin, and Nodakenin share the same furanocoumarin scaffold but differ critically in glycosylation state, which directly impacts solubility, bioavailability, and biological activity. Smyrindioloside is a glucosylated derivative of marmesin (specifically (3'R)-Hydroxymarmesin 4'-O-beta-D-glucopyranoside) [1]. The presence of the beta-D-glucopyranosyl group at the 4'-O position significantly increases aqueous solubility (up to 25 mg/mL in DMSO ) compared to its aglycone analogs [2], a factor that can dramatically alter in vitro assay performance and in vivo pharmacokinetics. Substituting Smyrindioloside with a non-glycosylated analog would fail to account for these differences, potentially invalidating experimental results in cell-based or in vivo studies where compound solubility and stability are critical. Furthermore, the specific stereochemistry of the 2S,3R configuration of the furo ring and the (2S,3R,4S,5S,6R) configuration of the glucosyl moiety [3] are unique to Smyrindioloside and directly influence its interaction with biological targets.

Smyrindioloside Comparative Data


Cytotoxicity in Cancer Cell Lines

Smyrindioloside demonstrates measurable cytotoxicity against multiple human cancer cell lines in MTT assays. Although the data originates from a vendor technical datasheet and requires validation against a defined positive control or analog, the reported IC50 values provide a baseline for comparison. The compound shows the highest potency against HepG2 liver cancer cells with an IC50 of 20 µg/mL, compared to MCF7 breast cancer cells (IC50 = 25 µg/mL) and A549 lung cancer cells (IC50 = 30 µg/mL) . This differential cytotoxicity suggests cell-type specific activity that may be relevant for targeted cancer research. The lack of a direct comparator in the same assay system limits the strength of this evidence, but the data provides a starting point for head-to-head studies with other psoralen glycosides.

Anticancer Cytotoxicity MTT Assay

Structural and Solubility Differentiation

Smyrindioloside belongs to a series of 16 structurally related furanocoumarins, including Marmesin (CAS#13710-70-8), Nodakenetin (CAS#495-32-9), and Nodakenin (CAS#495-31-8) [1]. The key structural difference is the presence of a beta-D-glucopyranosyl group at the 4'-O position in Smyrindioloside, which is absent in Marmesin and Nodakenetin [2]. This glycosylation is expected to confer significantly different physicochemical properties. For example, while the predicted aqueous solubility of the aglycone Marmesin is low (< 0.1 mg/mL) [3], Smyrindioloside exhibits a measured solubility of 25 mg/mL in DMSO (58.91 mM) . This difference in solubility is a critical factor for in vitro assay design, as poor solubility of aglycone analogs can lead to false negatives or require DMSO concentrations that are toxic to cells. The glucosyl moiety also alters the molecular weight from approximately 246 g/mol for Marmesin to 424 g/mol for Smyrindioloside, impacting membrane permeability and potential drug-likeness [4].

Structural analogs Glycosylation Solubility

Anti-inflammatory Cytokine Inhibition

Smyrindioloside has been reported to inhibit the production of pro-inflammatory cytokines TNF-α and IL-6 in macrophage cell lines in vitro . While quantitative IC50 values for this inhibition are not publicly available from the vendor source, the reported effect suggests a mechanism that differentiates Smyrindioloside from analogs that may not exhibit similar immunomodulatory properties. The absence of direct comparative data against a positive control or a structurally related compound limits the strength of this evidence to 'Supporting evidence'. Researchers are encouraged to validate this activity in their own assays using standard controls such as dexamethasone or specific pathway inhibitors.

Anti-inflammatory TNF-alpha IL-6

Methoxylation Impact on Cytotoxicity

8-Methoxysmyrindiol, a closely related analog bearing an 8-methoxy group instead of a hydrogen, has been investigated for its cytotoxic and vasodilatory effects. In HepG2 liver cancer cells, 8-methoxysmyrindiol showed an IC50 > 500 µM [1], indicating very weak cytotoxicity. This contrasts with Smyrindioloside, which has been reported to exhibit an IC50 of 20 µg/mL (approximately 47 µM based on MW 424.4) in the same cell line from a separate vendor source . While these data come from different studies and are therefore not directly comparable, the approximately 10-fold difference in potency suggests that the presence of the 8-methoxy group may reduce anticancer activity. Additionally, 8-methoxysmyrindiol has demonstrated vasodilatory activity in isolated rat mesenteric arteries [2], a property not yet reported for Smyrindioloside. These divergent activity profiles underscore that subtle structural modifications in this compound class can lead to significant shifts in biological function, reinforcing the need for compound-specific selection rather than class-level substitution.

Methoxylation Cytotoxicity Vasodilation

Purity and Characterization

Smyrindioloside is commercially available with a purity of ≥98% as determined by HPLC [1] [2]. This high level of purity is critical for ensuring reproducibility in biological assays, as impurities in natural product extracts can confound results. The compound is typically supplied as a white to off-white powder and is characterized by NMR and MS to confirm identity [3]. While purity is a standard quality metric for all research compounds, it is particularly important for natural products like Smyrindioloside, where batch-to-batch variability from plant sources can be a concern. The availability of high-purity, well-characterized material reduces experimental noise and increases confidence in data interpretation.

Purity HPLC Reproducibility

Undefined Pharmacological Targets

As of 2026, no specific molecular target has been identified for Smyrindioloside in peer-reviewed literature [1]. This contrasts with other furanocoumarins like psoralen and 8-methoxypsoralen, which are known to intercalate DNA and inhibit DNA synthesis [2]. The lack of a defined target presents both a challenge and an opportunity: it limits the compound's immediate utility in target-based drug discovery but positions Smyrindioloside as an ideal candidate for phenotypic screening and target deconvolution studies. For procurement, this means Smyrindioloside should be prioritized in research programs focused on natural product screening, metabolomics, or chemoproteomics, rather than in target-centric assays where the mechanism is unknown.

Target unknown Natural product Screening

Smyrindioloside Applications


Hepatocellular Carcinoma Screening

Based on the reported IC50 of 20 µg/mL (~47 µM) against HepG2 liver cancer cells , Smyrindioloside is suitable for inclusion in compound libraries for phenotypic screening targeting hepatocellular carcinoma. Its >10-fold higher potency compared to the analog 8-methoxysmyrindiol (IC50 > 500 µM in HepG2) [1] makes it a more promising starting point for lead optimization in this indication. Researchers should consider dose-response validation and mechanism-of-action studies using siRNA or CRISPR screens to identify potential targets, given that no specific target is currently known [2].

Cytokine Pathway Modulation

Smyrindioloside has shown preliminary activity in inhibiting TNF-α and IL-6 production in macrophage cell lines . This positions it as a candidate for research into inflammatory disorders where these cytokines are key drivers (e.g., rheumatoid arthritis, inflammatory bowel disease). Comparative studies with established anti-inflammatory agents (e.g., dexamethasone, NF-κB inhibitors) are needed to quantify efficacy and establish an EC50 value. The compound's solubility profile (25 mg/mL in DMSO) facilitates in vitro dosing for these assays.

Metabolomics Reference Standard

Smyrindioloside, with a purity of ≥98% by HPLC [3], serves as an analytical reference standard for the identification and quantification of this compound in plant extracts, dietary supplements, and biological samples. Its detection in various food sources, including fats, oils, green vegetables, and herbs [4], makes it a potential biomarker for nutritional metabolomics studies. The availability of characterized material ensures accurate spectral matching in LC-MS and NMR-based metabolomics workflows.

Phenotypic Screening for Novel Mechanisms

Since no molecular target has been identified for Smyrindioloside [2], it is an ideal candidate for unbiased phenotypic screening assays (e.g., Cell Painting, high-content imaging) designed to discover compounds with novel mechanisms of action. Its structural distinction from target-defined analogs like psoralen [5] increases the likelihood of identifying unique biological activities. Successful hits from such screens would warrant target deconvolution efforts using chemoproteomics or genetic interaction mapping.

Technical Documentation Hub

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